N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is notable for its complex structure, which includes a pyridazine ring, a cyclopropane carboxamide group, and a phenethylamino moiety. Its unique chemical configuration makes it a subject of interest for potential therapeutic applications and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound under basic conditions.
Attachment of the Phenethylamino Group: The phenethylamino group is attached via a nucleophilic substitution reaction, often using a phenethylamine derivative.
Formation of the Cyclopropanecarboxamide Group: The final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction, typically using a cyclopropanecarboxylic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
- N-(6-(butylthio)pyridazin-3-yl)cyclopropanecarboxamide
- N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)butanamide
Comparison: Compared to similar compounds, N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[6-[4-oxo-4-(2-phenylethylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(21-13-12-15-5-2-1-3-6-15)7-4-14-27-19-11-10-17(23-24-19)22-20(26)16-8-9-16/h1-3,5-6,10-11,16H,4,7-9,12-14H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIIGSNRKJRPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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